8,8-dimethyl-N-phenyl-9-oxa-2-azaspiro[5.5]undecane-2-carbothioamide
CAS No.: 306730-85-8
Cat. No.: VC14946745
Molecular Formula: C18H26N2OS
Molecular Weight: 318.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306730-85-8 |
|---|---|
| Molecular Formula | C18H26N2OS |
| Molecular Weight | 318.5 g/mol |
| IUPAC Name | 10,10-dimethyl-N-phenyl-9-oxa-2-azaspiro[5.5]undecane-2-carbothioamide |
| Standard InChI | InChI=1S/C18H26N2OS/c1-17(2)13-18(10-12-21-17)9-6-11-20(14-18)16(22)19-15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3,(H,19,22) |
| Standard InChI Key | NRMFQEXWQDJACQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2(CCCN(C2)C(=S)NC3=CC=CC=C3)CCO1)C |
Introduction
8,8-Dimethyl-N-phenyl-9-oxa-2-azaspiro[5.5]undecane-2-carbothioamide is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound belongs to the class of spirocyclic compounds, known for their interesting biological activities and structural diversity. The presence of the phenyl group and the carbothioamide functional group enhances its chemical properties, making it an interesting candidate for various applications in medicinal chemistry and materials science.
Molecular Formula and Identifiers
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Molecular Formula: C18H26N2OS
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Molecular Weight: 318.5 g/mol
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CAS Number: 306730-85-8
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PubChem CID: 5110999
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InChI: InChI=1S/C18H26N2OS/c1-17(2)13-18(10-12-21-17)9-6-11-20(14-18)16(22)19-15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3,(H,19,22)
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InChIKey: NRMFQEXWQDJACQ-UHFFFAOYSA-N
Synthesis and Chemical Reactions
The synthesis of 8,8-dimethyl-N-phenyl-9-oxa-2-azaspiro[5.5]undecane-2-carbothioamide typically involves multi-step organic synthesis strategies. These methods often include the formation of the spirocyclic structure through cyclization reactions. Specific synthetic routes may vary, but common methods include the use of various solvents, catalysts, and temperature conditions, which can be found in detailed patent literature.
This compound can participate in various chemical reactions typical for heterocycles and thioamides. Interaction studies are crucial for understanding how it interacts with biological targets, which is essential for exploring its therapeutic potential.
Biological Activities and Potential Applications
Research into related compounds has shown that spirocyclic structures can exhibit significant biological activities, including antitumor and antimicrobial properties. Given its structural similarity, 8,8-dimethyl-N-phenyl-9-oxa-2-azaspiro[5.5]undecane-2-carbothioamide may also hold therapeutic potential. Its unique structure and functional groups make it an interesting candidate for applications in medicinal chemistry.
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